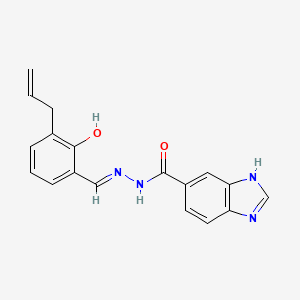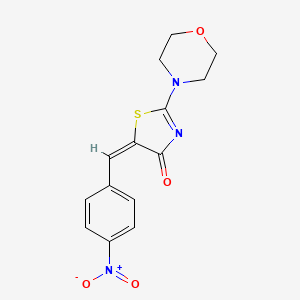
N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride is a chemical compound with the molecular formula C10H11ClN4OS and a molecular weight of 270.742 g/mol Triazoles are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride typically involves the reaction of 4- and 5-substituted 1,2,4-triazole-3-thiol derivatives with 2-chloro-N-substituted phenyl acetamide derivatives under basic conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives with different functional groups.
科学研究应用
N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like tyrosinase.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme, thereby blocking its activity.
相似化合物的比较
N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride can be compared with other triazole derivatives, such as:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and may exhibit different biological activities.
1,2,4-Triazoles: Similar to the target compound but with different substituents, leading to variations in their chemical and biological properties.
Benzotriazoles: These compounds contain a fused benzene ring and are known for their use as corrosion inhibitors and UV stabilizers.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl and triazole moieties, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
765285-16-3 |
|---|---|
分子式 |
C10H11ClN4OS |
分子量 |
270.74 g/mol |
IUPAC 名称 |
N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H10N4OS.ClH/c15-9(6-16-10-11-7-12-14-10)13-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,15)(H,11,12,14);1H |
InChI 键 |
SPGNXPFYBPQVRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane](/img/structure/B12004891.png)

![3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004909.png)
![6-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12004910.png)



![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B12004939.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)


![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)
